molecular formula C25H20FN5O3S B2455960 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide CAS No. 902593-98-0

2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2455960
CAS No.: 902593-98-0
M. Wt: 489.53
InChI Key: FNQMXIWCBQECCD-UHFFFAOYSA-N
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Description

2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a sophisticated triazoloquinazoline derivative designed for pharmaceutical research and biochemical screening. This complex heterocyclic compound features a unique molecular architecture consisting of a fused triazoloquinazoline core system with 8,9-dimethoxy substitutions, a phenyl group at the 2-position, and a sulfanyl acetamide bridge connected to a 2-fluorophenyl terminal group. The strategic incorporation of methoxy groups at the 8 and 9 positions enhances the compound's electron-donating capacity and potentially improves membrane permeability in cellular assays, while the fluorine atom on the terminal phenyl ring offers metabolic stability and influences binding interactions through its strong electronegativity. The [1,2,4]triazolo[1,5-c]quinazolin-5-yl core structure shares significant homology with known biologically active heterocycles documented in chemical databases . This compound is particularly valuable for investigating kinase inhibition pathways, epigenetic modulation, and cancer therapeutics development, with potential applications across multiple drug discovery domains. Researchers can utilize this chemical probe to explore structure-activity relationships in medicinal chemistry programs targeting various disease pathways. The compound is provided with comprehensive analytical characterization data including HPLC purity verification (>95%), mass spectrometry confirmation, and NMR spectroscopy documentation. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN5O3S/c1-33-20-12-16-19(13-21(20)34-2)28-25(35-14-22(32)27-18-11-7-6-10-17(18)26)31-24(16)29-23(30-31)15-8-4-3-5-9-15/h3-13H,14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQMXIWCBQECCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NC4=CC=CC=C4F)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the formation of the triazoloquinazoline core through a cyclization reaction

    Formation of Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized by reacting 2-aminobenzamide with a suitable aldehyde in the presence of a catalyst such as acetic acid. This reaction forms an intermediate, which undergoes cyclization to yield the triazoloquinazoline core.

    Introduction of Thioacetamide Group: The next step involves the introduction of the thioacetamide group. This can be achieved by reacting the triazoloquinazoline intermediate with 2-fluorophenyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the reaction to industrial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups or other reducible functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown potential as a biological probe for studying various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it useful in biological research.

    Medicine: The compound is being investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

    Molecular Targets: The compound can interact with various molecular targets, including enzymes, receptors, and ion channels.

    Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazolines: Compounds with similar triazoloquinazoline cores, such as 2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-chlorophenyl)acetamide.

    Thioacetamides: Compounds with similar thioacetamide groups, such as N-(2-fluorophenyl)-2-(1H-indol-3-ylthio)acetamide.

Uniqueness

The uniqueness of 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets

Biological Activity

The compound 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a complex organic molecule characterized by its unique triazoloquinazoline core. This structure is associated with various biological activities and therapeutic potentials. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.

  • Molecular Formula : C25_{25}H20_{20}FN5_5O3_3S
  • Molecular Weight : 489.5 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

1. Kinase Inhibition

The triazoloquinazoline framework is known for its kinase inhibitory activity, which is crucial in cancer therapy. Compounds similar to this have demonstrated the ability to inhibit specific kinases involved in tumor growth and proliferation.

2. Anticancer Activity

Research has shown that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, studies using MTT assays have indicated that related compounds can inhibit the viability of cancer cell lines such as MDA-MB-231 (breast cancer) and others . The specific mechanisms often involve apoptosis induction and cell cycle arrest.

3. Antimicrobial Properties

Some studies have highlighted the antimicrobial potential of quinazoline derivatives. The presence of functional groups such as methoxy and sulfanyl enhances their interaction with microbial targets .

The mechanisms through which this compound exerts its biological effects are multifaceted:

A. Inhibition of Enzymatic Activity

The inhibition of specific enzymes (like kinases) can lead to disrupted signaling pathways that are critical for cancer cell survival and proliferation.

B. Induction of Apoptosis

Studies indicate that compounds within this class can trigger apoptotic pathways in cancer cells. This is often assessed through assays measuring caspase activation and changes in mitochondrial membrane potential.

C. Cell Cycle Regulation

By interfering with cell cycle progression, these compounds can prevent cancer cells from dividing and proliferating effectively.

Case Studies

Several case studies have been documented regarding the biological activity of similar compounds:

  • Study on Quinazoline Derivatives :
    • A study evaluated various quinazoline derivatives for their anticancer activity against different cell lines.
    • Results showed that specific modifications to the quinazoline structure significantly enhanced cytotoxicity compared to standard chemotherapeutics like paclitaxel .
  • Antimicrobial Screening :
    • Research involving the synthesis of triazoloquinazoline analogs demonstrated promising antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • The study concluded that modifications at certain positions on the quinazoline ring could optimize antimicrobial efficacy .

Comparative Table of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
Kinase InhibitionTriazoloquinazolinesInhibition of signaling pathways
AnticancerQuinazoline derivativesInduction of apoptosis; cell cycle arrest
AntimicrobialQuinazolines with methoxy/sulfanylDisruption of microbial cell walls

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide?

  • Methodology :

  • Nucleophilic Substitution : Analogous triazoloquinazoline derivatives are synthesized via nucleophilic substitution between quinazoline precursors and thiol-containing reactants (e.g., diphenyl-N-cyanodithioimidocarbonate) under basic conditions (K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO .
  • Stepwise Functionalization : Introduce methoxy and phenyl groups early in the synthesis to avoid steric hindrance during cyclization. The 2-fluorophenylacetamide moiety is typically coupled in the final step using carbodiimide-based coupling agents .
    • Key Considerations : Solvent purity, temperature control (e.g., ice-cold conditions for exothermic steps), and inert atmosphere to prevent oxidation of sulfur intermediates .

Q. How is the structural integrity of this compound verified experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in the triazoloquinazoline core) .
  • Mass Spectrometry (LC-MS) : Validate molecular weight (e.g., expected [M+H]⁺ peak) and detect impurities .
  • Elemental Analysis : Compare calculated vs. observed C/H/N percentages to confirm purity (>95%) .
    • Crystallography : Single-crystal X-ray diffraction (as in analogous compounds) resolves planarity of the fused triazoloquinazoline system and dihedral angles of substituents .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic yield?

  • Design of Experiments (DOE) :

  • Use factorial designs to screen variables (e.g., solvent polarity, catalyst loading, temperature). For example, DMSO may enhance solubility of hydrophobic intermediates compared to ethanol .
  • Response Surface Methodology (RSM) to identify optimal molar ratios (e.g., quinazoline:thiol reactant = 1:1.2) .
    • Computational Guidance :
  • Quantum chemical calculations (e.g., DFT) predict transition-state energies to prioritize solvent/catalyst combinations. ICReDD’s hybrid computational-experimental workflows reduce trial-and-error cycles .

Q. What strategies resolve contradictions in reported biological activity data across assays?

  • Cross-Validation :

  • Compare results from in vitro enzymatic assays (e.g., kinase inhibition) with cell-based viability assays. Discrepancies may arise from off-target effects or metabolic instability .
  • Use isogenic cell lines to isolate target-specific responses.
    • Structure-Activity Relationship (SAR) Profiling :
  • Synthesize analogs (e.g., varying fluorophenyl positions or replacing the sulfanyl group with ethers) to identify critical pharmacophores. Evidence from triazoloquinazoline derivatives shows that 8,9-dimethoxy groups enhance membrane permeability .

Q. How to model the compound’s interaction with biological targets computationally?

  • Molecular Docking :

  • Use crystal structures of homologous targets (e.g., kinase domains) to predict binding poses. For example, the triazoloquinazoline core may occupy ATP-binding pockets, with the 2-fluorophenylacetamide moiety forming hydrophobic contacts .
    • Molecular Dynamics (MD) Simulations :
  • Simulate ligand-protein stability over 100 ns trajectories to assess binding energy (MM-PBSA/GBSA) and identify key residues for mutagenesis studies .

Q. What structural modifications enhance selectivity in pharmacological studies?

  • SAR Insights :

  • Methoxy Groups : 8,9-Dimethoxy substitution improves solubility but may reduce affinity for hydrophobic pockets. Replace with trifluoromethyl groups to balance lipophilicity .
  • Fluorophenyl Position : Ortho-fluorine (as in the target compound) minimizes metabolic cleavage compared to para-substituted analogs .
    • Synthetic Priorities : Prioritize modifications at the quinazoline C5-sulfanyl group, as it is less critical for core binding in docking studies .

Methodological Challenges

Q. What purification challenges arise during synthesis, and how are they addressed?

  • Common Issues :

  • Byproduct Formation : Thioether oxidation during workup. Use degassed solvents and reducing agents (e.g., ascorbic acid) .
  • Low Crystallinity : Recrystallize from ethanol/water mixtures (70:30 v/v) or use size-exclusion chromatography for amorphous solids .
    • Analytical Cross-Check : Combine HPLC (C18 column, acetonitrile/water gradient) with ¹H NMR to confirm purity post-purification .

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